molecular formula C23H19N7O2 B2766150 2-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide CAS No. 1005949-11-0

2-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide

Cat. No. B2766150
CAS RN: 1005949-11-0
M. Wt: 425.452
InChI Key: GILHAJMDUGVEOD-UHFFFAOYSA-N
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Description

2-methoxy-N-(3-methyl-1-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-1H-pyrazol-5-yl)benzamide is a useful research compound. Its molecular formula is C23H19N7O2 and its molecular weight is 425.452. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antiviral Activity

A study outlined a new synthesis route for benzamide-based 5-aminopyrazoles and their fused heterocycles, demonstrating significant anti-influenza A virus activity, particularly against the H5N1 subtype. This suggests potential antiviral applications for structurally similar compounds like the one (Hebishy et al., 2020).

Anti-inflammatory and Analgesic Properties

Research on novel benzodifuranyl derivatives derived from visnaginone and khellinone, which are structurally related to the compound , demonstrated potent anti-inflammatory and analgesic activities. These findings suggest that similar compounds could have therapeutic potential in treating inflammation and pain (Abu‐Hashem et al., 2020).

Nucleoside Analogues and Antimicrobial Activity

Another study focused on the synthesis of 3-alkoxysubstituted pyrazolo[3,4-d]pyrimidine ribonucleosides, showcasing their potential as nucleoside analogues related to adenosine, inosine, and guanosine. This hints at applications in drug development for various diseases, including antimicrobial therapies (Anderson et al., 1986).

Antimicrobial and Antifungal Activities

Compounds featuring pyrazolo[3,4-d]pyrimidine and benzothiazole moieties have been investigated for their antimicrobial properties. Such studies reveal the potential of structurally related compounds in addressing bacterial and fungal infections (Badne et al., 2011).

Cytotoxicity Against Cancer Cells

Research into 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives has highlighted their cytotoxic activity against Ehrlich Ascites Carcinoma cells. This indicates the possible application of similar compounds in cancer research and therapy (Hassan et al., 2014).

properties

IUPAC Name

2-methoxy-N-[5-methyl-2-(1-phenylpyrazolo[3,4-d]pyrimidin-4-yl)pyrazol-3-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19N7O2/c1-15-12-20(27-23(31)17-10-6-7-11-19(17)32-2)30(28-15)22-18-13-26-29(21(18)24-14-25-22)16-8-4-3-5-9-16/h3-14H,1-2H3,(H,27,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GILHAJMDUGVEOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=CC=C2OC)C3=NC=NC4=C3C=NN4C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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